molecular formula C21H26FN3O3S B12480954 N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-fluorophenyl)methanesulfonamide

N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-fluorophenyl)methanesulfonamide

Cat. No.: B12480954
M. Wt: 419.5 g/mol
InChI Key: KTZGMQBEVFKOAT-UHFFFAOYSA-N
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Description

N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-fluorophenyl)methanesulfonamide is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-fluorophenyl)methanesulfonamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed in this reaction can be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as N-bromosuccinimide (NBS) . Major products formed from these reactions depend on the specific conditions and reagents used.

Properties

Molecular Formula

C21H26FN3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C21H26FN3O3S/c1-16-7-6-10-19(17(16)2)23-11-13-24(14-12-23)21(26)15-25(29(3,27)28)20-9-5-4-8-18(20)22/h4-10H,11-15H2,1-3H3

InChI Key

KTZGMQBEVFKOAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN(C3=CC=CC=C3F)S(=O)(=O)C)C

Origin of Product

United States

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